N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of benzothiazoles, which are known for their diverse biological activities. The aim of
Scientific Research Applications
Pharmacological Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide and related compounds have been explored for their potential pharmacological applications. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, indicating significant effects on benzodiazepine receptors, which play a crucial role in the pharmacological properties of these novel compounds (Faizi et al., 2017). Furthermore, modifications of similar molecules have led to the discovery of A2B receptor antagonists, highlighting their drug-like properties and potential in pharmacological research (Cheung et al., 2010).
Synthesis and Molecular Structure
The compound has also been a focus in studies related to its synthesis and molecular structure. For example, research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a similar structural framework, provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the structural aspects of such compounds (Karabulut et al., 2014). This type of research is fundamental for the development of new pharmaceuticals and materials.
Antimicrobial and Anticancer Research
Compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide have been synthesized and screened for their antimicrobial properties, indicating potential therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013). Additionally, some derivatives have been evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity, showcasing the versatility of these compounds in medical research (Gurupadayya et al., 2008).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c1-21-11-6-5-10(16)13-12(11)18-15(22-13)19-14(20)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFNHXIFCJCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide |
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